
5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclopent-3-en-1-ylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclopentene ring, potentially leading to the formation of saturated derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: A simpler analog with a methyl group instead of the cyclopent-3-en-1-yl group.
5-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a phenyl group, which might have different chemical and biological properties.
Uniqueness
The presence of the cyclopent-3-en-1-yl group in 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione could confer unique chemical reactivity and biological activity compared to its simpler analogs, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105986-50-3 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-cyclopent-3-en-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c1-2-11(7-5-3-4-6-7)8(14)12-10(16)13-9(11)15/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14,15,16) |
Clave InChI |
DEYROEMEFVCLEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



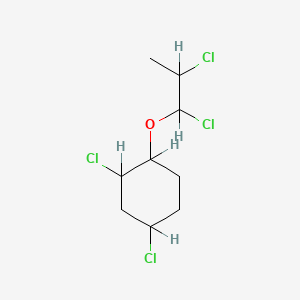
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
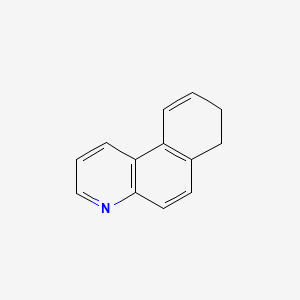

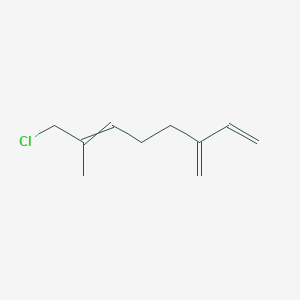
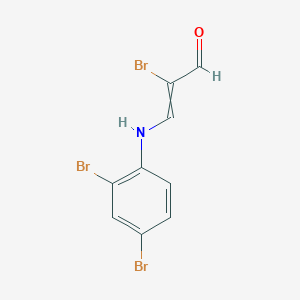


![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
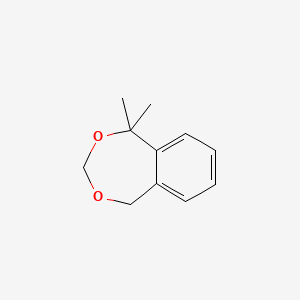

![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)

